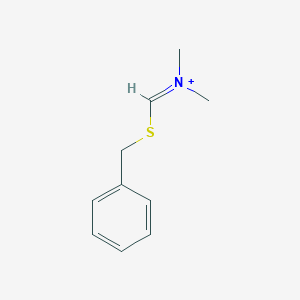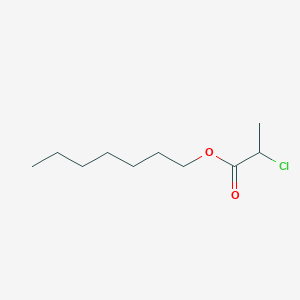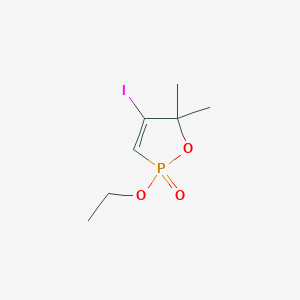![molecular formula C19H26N4O2 B14402690 N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea CAS No. 87653-51-8](/img/structure/B14402690.png)
N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridazinone core, which is a six-membered ring containing nitrogen atoms, and is substituted with a phenyl group and a hexyl chain. The presence of the urea functional group further enhances its chemical reactivity and potential for forming hydrogen bonds.
Méthodes De Préparation
The synthesis of N-Ethyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea typically involves multiple steps, starting with the preparation of the pyridazinone core. One common method involves the reaction of a substituted hydrazine with a diketone to form the pyridazinone ring. The phenyl group is introduced through a Friedel-Crafts acylation reaction, and the hexyl chain is added via a nucleophilic substitution reaction. The final step involves the reaction of the pyridazinone derivative with ethyl isocyanate to form the urea functional group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.
Analyse Des Réactions Chimiques
N-Ethyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the pyridazinone ring or the urea functional group.
Hydrolysis: The urea functional group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and carboxylic acid derivatives.
Applications De Recherche Scientifique
N-Ethyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-Ethyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
N-Ethyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea can be compared with other similar compounds, such as:
N-Phenyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea: This compound has a phenyl group instead of an ethyl group, which may affect its chemical reactivity and biological activity.
N-Ethyl-N’-[6-(6-oxo-3-methylpyridazin-1(6H)-yl)hexyl]urea: The presence of a methyl group instead of a phenyl group can lead to differences in steric and electronic properties.
N-Ethyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea: The shorter butyl chain may result in different solubility and bioavailability properties.
Propriétés
Numéro CAS |
87653-51-8 |
|---|---|
Formule moléculaire |
C19H26N4O2 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
1-ethyl-3-[6-(6-oxo-3-phenylpyridazin-1-yl)hexyl]urea |
InChI |
InChI=1S/C19H26N4O2/c1-2-20-19(25)21-14-8-3-4-9-15-23-18(24)13-12-17(22-23)16-10-6-5-7-11-16/h5-7,10-13H,2-4,8-9,14-15H2,1H3,(H2,20,21,25) |
Clé InChI |
BYCWNJZDIQZATE-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NCCCCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-methylazuleno[1,2-B]thiophene-4-carboxylate](/img/structure/B14402609.png)
![2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane](/img/structure/B14402623.png)
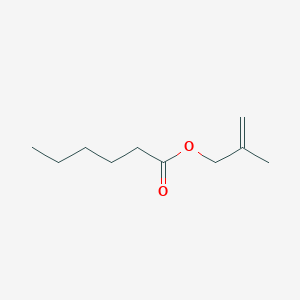
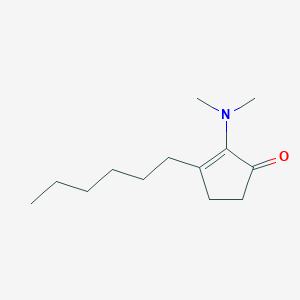
![9-[(Propan-2-yl)oxy]-9H-fluorene](/img/structure/B14402639.png)


![1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]-](/img/structure/B14402664.png)
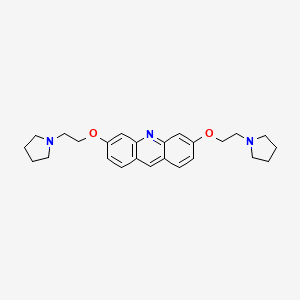
methyl}-1H-imidazole](/img/structure/B14402672.png)
